![molecular formula C19H19NO3 B12862938 2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features a biphenyl core with a pyrrolidine-3-carbonyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the pyrrolidine-3-carbonyl group through a series of substitution and coupling reactions. The carboxylic acid group can be introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
科学的研究の応用
2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Similar biphenyl core but lacks the pyrrolidine-3-carbonyl group.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the biphenyl core.
Uniqueness
2-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of the biphenyl core and the pyrrolidine-3-carbonyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
3-methyl-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C19H19NO3/c1-12-10-13(19(22)23)6-7-15(12)16-4-2-3-5-17(16)18(21)14-8-9-20-11-14/h2-7,10,14,20H,8-9,11H2,1H3,(H,22,23) |
InChIキー |
JPDVXOULDFYBJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(=O)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



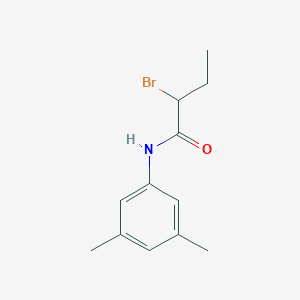
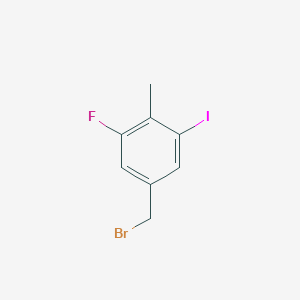
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
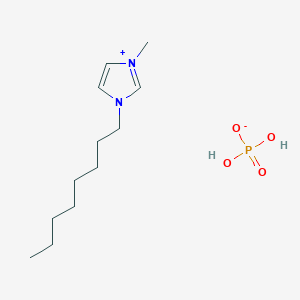
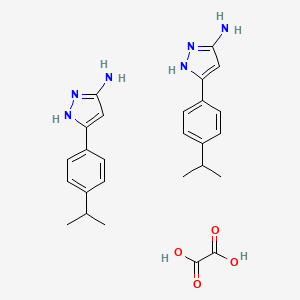
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
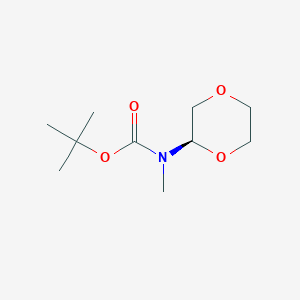
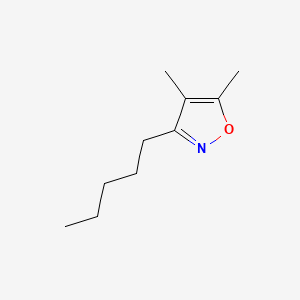
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
